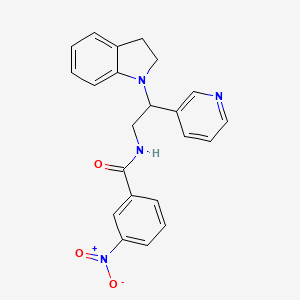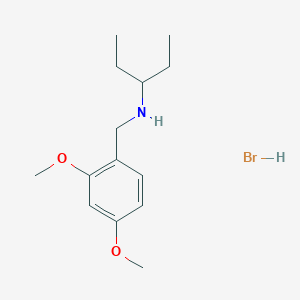![molecular formula C26H35N3O4 B2497610 1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea CAS No. 1172799-88-0](/img/structure/B2497610.png)
1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related tetrahydrobenzo[b][1,4]oxazepine derivatives and urea compounds involves multi-step chemical processes, utilizing starting materials like methyl 4,5-dimethoxyanthranilate and commercially available pesticides and pharmacology intermediates (Carpenter et al., 1979); (Yang et al., 2017). These methods may involve reactions such as Ugi reactions and subsequent modifications to introduce various functional groups, tailored towards the synthesis of complex molecules like the one .
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated using various spectroscopic methods, including NMR, high-resolution mass spectroscopy, and X-ray crystallography. These techniques confirm the complex structures of these molecules, featuring cyclic and acyclic ureas integrated into larger heterocyclic frameworks (Düğdü et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds often involve their interaction with various reagents to form new bonds or functional groups, highlighting the versatility and reactivity of the tetrahydrobenzo[b][1,4]oxazepine core and urea functionalities. This can lead to a wide array of derivatives with potential applications in materials science, pharmaceuticals, and organic synthesis (Shaabani et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds in various environments. For molecules within the same family as the target compound, these properties are determined through experimental methods, providing insights into their stability, phase behavior, and potential for crystallization (Xin, 2006).
Scientific Research Applications
Synthesis and Characterization of Analogues
- Research on Synthesis of Structural Analogues of complex organic compounds, such as the one mentioned, often explores their potential in various applications, including pharmaceuticals and materials science. For instance, studies on the synthesis of benzoxazepine analogues and their properties might reveal useful chemical behaviors and applications in drug development or material engineering (P. Carpenter, V. Peesapati, G. Proctor, 1979).
Potential for Polymer Applications
- Research on Polyureas Derived from Similar Compounds , such as 4-(4′-Methoxyphenyl)urazole, demonstrates the utility of complex organic molecules in creating new polymeric materials. These materials could have applications in coatings, adhesives, and sealants due to their unique properties, such as thermal stability and mechanical strength (S. Mallakpour, A. Hajipour, Hossein Raheno, 2002).
Fungicidal Activities
- Design and Synthesis of Fungicidal Analogues of benzoxazepin compounds indicate the potential agricultural applications of these chemicals. By adjusting the molecular structure, researchers can enhance the efficacy and specificity of compounds against various phytopathogenic fungi, suggesting a route for developing new fungicides (Dongyan Yang, Chuan Wan, Mengmeng He, Chuanliang Che, Yumei Xiao, B. Fu, Zhaohai Qin, 2017).
properties
IUPAC Name |
1-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4/c1-18(2)13-15-29-22-11-8-20(16-23(22)33-17-26(3,4)24(29)30)28-25(31)27-14-12-19-6-9-21(32-5)10-7-19/h6-11,16,18H,12-15,17H2,1-5H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSVFRCNRWDZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)


![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497534.png)

![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)




![2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)
